molecular formula C12H9BrO2 B11853190 2-(2-Bromonaphthalen-1-yl)acetic acid

2-(2-Bromonaphthalen-1-yl)acetic acid

Katalognummer: B11853190
Molekulargewicht: 265.10 g/mol
InChI-Schlüssel: JSIWOIZFRKSXGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromonaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom attached to the naphthalene ring and an acetic acid functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromonaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the bromination of naphthalene followed by the introduction of the acetic acid group. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the naphthalene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromonaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted naphthalene derivatives, oxidized carboxylic acids, and reduced naphthalene compounds. These products have various applications in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

2-(2-Bromonaphthalen-1-yl)acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Bromonaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acetic acid group play crucial roles in its reactivity and biological activity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activities and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Bromonaphthalen-1-yl)acetic acid is unique due to the specific positioning of the bromine atom and the acetic acid group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C12H9BrO2

Molekulargewicht

265.10 g/mol

IUPAC-Name

2-(2-bromonaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H9BrO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15)

InChI-Schlüssel

JSIWOIZFRKSXGJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.